1-碘-1H,1H-全氟己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

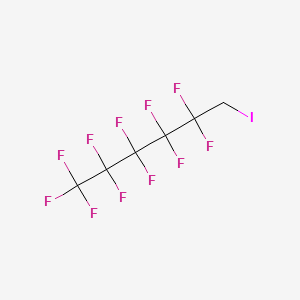

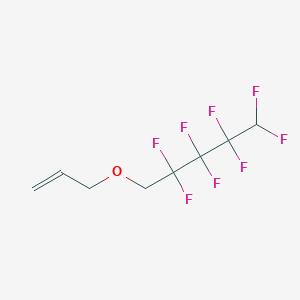

1-Iodo-1H,1H-perfluorohexane is a compound that falls within the class of perfluoroalkyl iodides, which are characterized by their high fluorine content and the presence of an iodine atom. These compounds are of significant interest in organic synthesis due to their reactivity and potential to introduce perfluoroalkyl groups into various molecular frameworks .

Synthesis Analysis

The synthesis of compounds related to 1-Iodo-1H,1H-perfluorohexane typically involves the oxidation of 1-iodo-1H,1H-perfluoroalkanes with strong oxidizing agents such as trifluoroperacetic acid, followed by treatment with triflic acid and aromatic compounds to yield aryl iodonium salts . Another approach for synthesizing perfluoroalkanes, including those similar to 1-Iodo-1H,1H-perfluorohexane, is the sodium methoxide reduction of 1-iodoperfluoroalkanes . Additionally, perfluoroalkyl iodides can be converted into various functionalized compounds through radical chain reactions, showcasing their versatility in synthetic applications .

Molecular Structure Analysis

The molecular structure of 1-Iodo-1H,1H-perfluorohexane includes a perfluoroalkyl chain, which is highly fluorinated, and an iodine atom at one end of the chain. This structure is pivotal for its reactivity and the ability to form stable iodonium salts with aromatic compounds . The presence of the iodine atom makes it a suitable precursor for further chemical transformations.

Chemical Reactions Analysis

1-Iodo-1H,1H-perfluorohexane and its analogs participate in various chemical reactions. For instance, they can undergo thermolysis to produce perfluoroalkyl triflates and iodobenzene . They are also precursors for the synthesis of difluoroallenes through zinc-promoted elimination reactions , and they can be used to generate hypervalent iodine species that are useful reagents in organic synthesis . Furthermore, these compounds can be involved in radical perfluoroalkylation and nucleophilic cyclization to form cyclic ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-1H,1H-perfluorohexane are influenced by the high fluorine content and the presence of the iodine atom. The perfluoroalkyl chain imparts properties such as high chemical and thermal stability, while the iodine atom contributes to the compound's reactivity. These properties make 1-Iodo-1H,1H-perfluorohexane a valuable intermediate in the synthesis of various fluorinated organic compounds . The synthesis of labeled perfluorohexane using 1-iodoperfluoroalkanes demonstrates the utility of these compounds in creating isotopically labeled molecules for research purposes .

科学研究应用

非共价相互作用

- 卤素和氢键作用: 1-碘-1H,1H-全氟己烷与各种氢键受体形成复合物,揭示了卤素键、氢键和非共价相互作用静电性之间的相互作用(Cabot & Hunter, 2009)。

材料科学应用

- 石墨纳米片和碳纳米管的功能化: 利用1-碘-1H,1H-全氟己烷对石墨烯和单壁碳纳米管(SWNTs)进行全氟烷基团功能化的方法已被报道。这提高了它们在某些溶剂中的分散性,为材料科学中的潜在应用提供了可能性(Hamilton et al., 2010)。

化学反应和相互作用

- 碘-全氟烷/吡啶混合物中的卤素键作用: 利用相干反斯托克斯拉曼散射光谱研究表明,1-碘-全氟己烷与吡啶展现出卤素键相互作用,影响了吡啶的振动模式(Fan et al., 2009)。

- 新型全氟烷化合物的合成: 利用1-碘-全氟己烷进行新型全氟烷基二苯基膦化合物的合成研究扩展了对不同溶剂中反应机制的理解(Vaillard et al., 2004)。

环境和工业应用

- 提取性能优化: 对使用全氟己烷(包括1H-全氟己烷)作为稀释剂以增强某些化合物提取性能的研究对工业和环境应用具有重要意义(Wu et al., 2018)。

先进材料合成

- 氟化离子液体的合成: 研究表明,微波合成可用于从1-碘-1H,1H-全氟己烷制备新型氟化离子液体表面活性剂,显示了在先进材料科学中的潜在应用(Breen et al., 2016)。

安全和危害

1-Iodo-1H,1H-perfluorohexane should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

This compound is a member of the perfluoroalkyl iodides, a group of chemicals known for their unique properties such as high density, low viscosity, and thermal stability .

Mode of Action

Perfluoroalkyl iodides, in general, are known for their reactivity and are often used in the synthesis of other compounds .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a boiling point of 133°c . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-1H,1H-perfluorohexane. For instance, the compound should be stored at 4°C to maintain its stability .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPYUCSZZRWYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382053 |

Source

|

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-1H,1H-perfluorohexane | |

CAS RN |

335-50-2 |

Source

|

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)